molecular formula C20H24O5 B1252674 (1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione

(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione

Cat. No.: B1252674
M. Wt: 344.4 g/mol
InChI Key: IQNNDXVLTVLXLJ-VVEKBEKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione is a natural product found in Salvia canariensis with data available.

Scientific Research Applications

Molecular Modeling and Drug Development

Research on similar compounds, such as chromene derivatives, has focused on molecular modeling and drug development, especially in the context of anticancer drugs. Chemical shift assignments and molecular modeling studies, including Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations, have played a significant role in understanding the three-dimensional structures of these compounds. Such studies suggest potential applications in DNA intercalation, making them candidates for new anticancer drugs (Santana et al., 2020).

Organic Synthesis and Chemical Reactions

Compounds with structures related to (1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione have been extensively studied for their roles in organic synthesis. The base-induced bridge cleavage of similar systems and the subsequent formation of hydroxy dienes through efficient processes demonstrate their utility in synthetic chemistry (Arjona et al., 1995). Additionally, these compounds have been studied for their reactions with dienophiles, leading to the formation of various structurally complex products (Mironov et al., 2016).

Advanced Material and Compound Development

Research on compounds with similar structures includes the exploration of novel odorants with improved bioavailability. For example, the synthesis and study of methyl-substituted acetyl-1-oxaspiro[4.5]decanes have contributed to the understanding of their odor characters and physical properties, such as water solubility and bioavailability (Kraft & Popaj, 2008). This kind of research has implications for the development of new materials and compounds with specific sensory attributes.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione

InChI

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,22H,5-7H2,1-4H3/t14-,16?,17-,20-/m0/s1

InChI Key

IQNNDXVLTVLXLJ-VVEKBEKVSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C(=O)C1=O)[C@@]34CCCC([C@@H]3C([C@H]2O)OC4=O)(C)C

Canonical SMILES

CC(C)C1=CC2=C(C(=O)C1=O)C34CCCC(C3C(C2O)OC4=O)(C)C

Synonyms

rosmaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione
Reactant of Route 2
(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione
Reactant of Route 3
(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione
Reactant of Route 4
(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione
Reactant of Route 5
(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione
Reactant of Route 6
(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.